molecular formula C11H10N4 B3041270 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine CAS No. 264226-27-9

2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Cat. No.: B3041270
CAS No.: 264226-27-9
M. Wt: 198.22 g/mol
InChI Key: HPJHIZQUPBRFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is a fused bicyclic heterocycle recognized for its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridine derivatives has been a subject of interest in recent years due to their therapeutic potential . A novel series of imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives has been synthesized . The structures of these compounds have been confirmed by 1H and 13C NMR and mass spectral analysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by 1H and 13C NMR and mass spectral analysis .


Chemical Reactions Analysis

The chemical reactions of “this compound” can be analyzed through various methods. For instance, it has been demonstrated that 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides react with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine is a compound that falls within the broader category of imidazo[1,2-a]pyridines, which are known for their diverse bioactivities and wide use in pharmacological applications. Lifshits et al. (2015) developed a new method for preparing derivatives of 2-aminopyridines, which are crucial for constructing the imidazo[1,2-a]pyridine structure, a key component in various pharmaceuticals (Lifshits, Ostapchuk, & Brel, 2015). El-Feky Has (2015) synthesized novel compounds incorporating the imidazo[1,2-a]pyridine moiety, demonstrating significant antibacterial and antifungal properties (El-Feky Has, 2015).

Pharmacological Applications

The derivatives of imidazo[1,2-a]pyridine, such as this compound, have shown potential in various pharmacological areas. Budumuru et al. (2018) synthesized novel derivatives of imidazo[1,2-a]pyridines and evaluated their antibacterial activity, suggesting their potential use in developing new antibacterial agents (Budumuru, Golagani, & Kantamreddi, 2018). Kaminski et al. (1987) investigated substituted imidazo[1,2-a]pyridines for their antiulcer properties, demonstrating their potential in treating gastric ulcers (Kaminski, Perkins, Frantz, Solomon, Elliott, Chiu, & Long, 1987).

Molecular and Structural Studies

The molecular structure and vibrational energy levels of various imidazo[1,2-a]pyridine derivatives have been studied to understand their physical and chemical properties. Lorenc et al. (2008) performed a comprehensive study on the molecular structure of different methyl derivatives of imidazo[1,2-a]pyridine, which can provide valuable insights for the development of new compounds in this category (Lorenc, Dymińska, Talik, Hanuza, Ma̧czka, Waśkowska, & Macalik, 2008).

Mechanism of Action

Target of Action

The primary targets of 2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine are the FLT3-ITD and BCR-ABL pathways . These pathways play crucial roles in cell proliferation and differentiation, making them key targets in cancer treatment .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to potently inhibit FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants . This inhibition disrupts the normal functioning of these pathways, leading to changes in cellular processes.

Biochemical Pathways

The FLT3-ITD and BCR-ABL pathways are involved in various cellular functions, including cell proliferation, growth, and differentiation . By inhibiting these pathways, this compound can affect these processes, potentially leading to the death of cancer cells .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can impact their bioavailability.

Result of Action

The inhibition of the FLT3-ITD and BCR-ABL pathways by this compound can lead to a decrease in cell proliferation and growth . This can result in the death of cancer cells, providing a potential therapeutic effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds or drugs can potentially affect its action through drug-drug interactions.

Properties

IUPAC Name

2-methyl-3-(1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-8-11(9-5-6-12-14-9)15-7-3-2-4-10(15)13-8/h2-7H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJHIZQUPBRFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 2
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 3
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 4
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine
Reactant of Route 6
2-methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.